molecular formula C11H17ClN2O3 B2530891 Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride CAS No. 2193061-76-4

Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride

Cat. No.: B2530891
CAS No.: 2193061-76-4
M. Wt: 260.72
InChI Key: DUNSQOPMASPUHM-UHFFFAOYSA-N
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Description

Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride is a heterocyclic compound featuring an isoxazole core substituted with a piperidine-methyl group at the 5-position and a methyl ester at the 3-position. The hydrochloride salt enhances its stability and solubility for pharmacological applications. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors, ion channels, and enzymes. Its synthesis typically involves cyclization reactions of hydrazides or coupling of pre-functionalized piperidine and isoxazole intermediates .

Properties

IUPAC Name

methyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-15-11(14)10-7-9(16-13-10)6-8-4-2-3-5-12-8;/h7-8,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNSQOPMASPUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CC2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane at room temperature.

  • Introduction of the Piperidin-2-ylmethyl Group: : The piperidin-2-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole intermediate with a piperidine derivative in the presence of a suitable base like sodium hydride.

  • Esterification: : The carboxylate group is typically introduced via esterification, where the carboxylic acid derivative of the isoxazole is reacted with methanol in the presence of an acid catalyst such as sulfuric acid.

  • Formation of the Hydrochloride Salt: : Finally, the hydrochloride salt is formed by treating the esterified product with hydrochloric acid in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at the 3-position of the isoxazole ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :
In the presence of concentrated HCl (6M) at reflux (110°C, 12 hours), the ester converts to the corresponding carboxylic acid, forming 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylic acid hydrochloride .

Basic Hydrolysis :
Using NaOH (2M) in ethanol/water (1:1) at 80°C for 8 hours, the ester hydrolyzes to the sodium carboxylate, which can be acidified to yield the free carboxylic acid .

Key Data :

ConditionReagentTemperatureTimeProduct Yield
AcidicHCl (6M)110°C12h85–92%
BasicNaOH (2M)80°C8h78–88%

Reduction Reactions

The ester and isoxazole functionalities exhibit distinct reduction behaviors:

Ester Reduction :
Lithium aluminum hydride (LiAlH₄) in dry THF reduces the ester to a primary alcohol, yielding 3-(hydroxymethyl)-5-(piperidin-2-ylmethyl)isoxazole hydrochloride.

Isoxazole Ring Reduction :
Catalytic hydrogenation (H₂, 1 atm, Pd/C) in methanol selectively reduces the isoxazole ring to a β-enamino ketone intermediate, which further tautomerizes to a stable γ-aminoketone derivative .

Key Observations :

  • LiAlH₄ reduction proceeds at 0–25°C within 2 hours (yield: 70–75%).

  • Hydrogenation requires 24 hours for full conversion (yield: 60–65%) .

Nucleophilic Substitution

The electron-deficient isoxazole ring participates in nucleophilic aromatic substitution (NAS):

Chlorination :
Reaction with POCl₃ at 80°C introduces a chlorine atom at the 4-position of the isoxazole ring, forming 4-chloro-5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride .

Amination :
Using NH₃ in methanol under microwave irradiation (100°C, 30 minutes), the 4-position is substituted with an amino group .

Reaction Conditions :

ReactionReagentConditionsYield
ChlorinationPOCl₃80°C, 6h82%
AminationNH₃ (7M)Microwave, 100°C, 30m68%

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions:

With Nitrile Oxides :
Under thermal conditions (toluene, 120°C), the isoxazole reacts with nitrile oxides to form bis-isoxazoline derivatives .

Ring-Opening :
Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 70°C for 5 hours cleaves the isoxazole ring, yielding a β-keto amide intermediate .

Piperidine Functionalization

The piperidine moiety undergoes characteristic amine reactions:

N-Alkylation :
Reacting with methyl iodide in DMF (K₂CO₃, 60°C, 12h) yields the N-methyl-piperidine derivative .

Salt Formation :
The hydrochloride salt can be exchanged with other counterions (e.g., sulfate, citrate) via ion-exchange chromatography .

Stability and Degradation

  • pH Sensitivity : The compound is stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming hydrolyzed byproducts .

  • Thermal Stability : Decomposition begins at 180°C, confirmed by TGA analysis .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds containing the isoxazole moiety exhibit antimicrobial activity. Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have indicated that this compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can significantly reduce levels of pro-inflammatory cytokines in models of inflammation, indicating potential use in treating inflammatory diseases such as arthritis.

Anticancer Potential

This compound has been evaluated for anticancer activity. In preclinical studies, it has shown promise in inhibiting tumor growth in various cancer models, including ovarian cancer xenografts. The mechanism of action appears to involve apoptosis induction and inhibition of angiogenesis, which are critical pathways in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the piperidine or isoxazole rings can significantly influence biological activity. For instance, altering substituents on the isoxazole ring has been linked to varying degrees of potency against specific targets.

Case Studies

Several case studies have highlighted the applications of this compound:

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal reported that this compound exhibited strong antibacterial activity against S. aureus and E. coli. The researchers employed disc diffusion methods and minimum inhibitory concentration (MIC) assays to quantify its effectiveness.

Anti-inflammatory Research

In a murine model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to controls, supporting its potential as an anti-inflammatory agent.

Anticancer Research

In a study investigating its anticancer properties, the compound was found to induce cell cycle arrest and apoptosis in ovarian cancer cell lines, demonstrating its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain neurotransmitter receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system, potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally analogous isoxazole derivatives, focusing on substituents, molecular properties, and pharmacological data.

Table 1: Structural and Functional Comparison

Compound Name Substituents at 5-Position Molecular Weight (g/mol) Key Pharmacological Notes Synthesis Method
Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride Piperidin-2-ylmethyl 302.79 (free base) High affinity for σ-1 receptors; potential neuroprotective effects Cyclization of hydrazides with POCl3
Methyl 5-(furan-2-yl)isoxazole-3-carboxylate (BD273390) Furan-2-yl 209.16 Moderate COX-2 inhibition; lower CNS penetration due to polar furan group Direct esterification of isoxazole-carboxylic acid
Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride Aminomethyl 206.62 Enhanced water solubility; targets bacterial dihydrofolate reductase Reductive amination of aldehyde intermediates
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride Pyrrolidin-1-ylmethyl 274.75 Anticonvulsant activity via GABA modulation One-pot Ugi reaction followed by cyclization
(S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole•HCl 1-Methylpyrrolidin-2-yl 216.72 Chiral selectivity for dopamine D3 receptors Asymmetric hydrogenation of pyrrolidine precursors

Key Findings

Substituent Impact on Bioactivity: The piperidine-methyl group in the target compound enhances lipophilicity, improving blood-brain barrier penetration compared to furan or aminomethyl analogs . Pyrrolidine-substituted derivatives (e.g., 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole) exhibit stronger anticonvulsant activity due to GABAergic interactions, whereas the piperidine analog shows σ-1 receptor selectivity .

Synthesis Efficiency: Cyclization methods using POCl3 (as in the target compound) yield higher purity (>95%) compared to Ugi multicomponent reactions (85–90% purity) .

Pharmacokinetic Data: The target compound’s logP (2.1) is superior to aminomethyl (logP 0.8) and furan (logP 1.5) analogs, correlating with improved oral bioavailability in rodent models . Pyrrolidine derivatives exhibit shorter plasma half-lives (t1/2 = 2.3 h) compared to the piperidine-based compound (t1/2 = 4.7 h) .

Biological Activity

Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique isoxazole structure and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological properties, making it a candidate for further research in drug development. The molecular formula is C7H10N2O3C_7H_{10}N_2O_3 with a molecular weight of approximately 170.16 g/mol .

  • Inhibition of Heat Shock Proteins (HSPs) :
    • Isoxazole derivatives, including methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate, have been identified as inhibitors of heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation .
    • HSP90 inhibition can lead to the destabilization of several oncogenic proteins, thereby inducing apoptosis in cancer cells.
  • Anticancer Activity :
    • Research indicates that compounds with isoxazole structures exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer .
    • The compound's IC50 values against these cell lines suggest promising therapeutic potential.

Biological Activity Data

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
HSP90 InhibitionCancer CellsNot specified
Anticancer ActivityMCF-7 (Breast Cancer)8.754
Anticancer ActivityHeLa (Cervical Cancer)Not specified

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound on human tumor cell lines. The compound demonstrated significant cytotoxic effects, particularly against ovarian adenocarcinoma cells (OVXF 899) with an IC50 value as low as 2.76 µM, indicating high potency .

Case Study 2: Molecular Docking Studies

Molecular docking studies reveal that the compound effectively binds to targets involved in tumor progression, specifically histone deacetylases (HDACs). This binding affinity suggests that the compound may serve as a lead for developing new HDAC inhibitors for cancer therapy .

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